molecular formula C18H21NO2 B283426 N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine

Katalognummer: B283426
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: LZMSBVHSGOKKED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine is an organic compound that belongs to the class of aromatic amines This compound features a benzyl group attached to a methanamine moiety, which is further substituted with a methoxy group and a prop-2-en-1-yloxy group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution Reaction: The benzylamine intermediate undergoes a nucleophilic substitution reaction with 3-methoxy-4-(prop-2-en-1-yloxy)benzyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or primary amines.

    Substitution: Formation of halogenated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-1-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.

    N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]ethanamine: Similar structure but with an ethanamine moiety instead of methanamine.

Uniqueness

N-[4-(allyloxy)-3-methoxybenzyl]-N-benzylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C18H21NO2/c1-3-11-21-17-10-9-16(12-18(17)20-2)14-19-13-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3

InChI-Schlüssel

LZMSBVHSGOKKED-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C

Kanonische SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.